(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a fluorophenoxy group, and a methoxyphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced through an etherification reaction, where a fluorophenol reacts with an appropriate halide or sulfonate ester.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a similar etherification reaction using a methoxyphenol and an appropriate halide or sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives depending on the substituents introduced.
Scientific Research Applications
(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group, fluorophenoxy group, and methoxyphenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-[2-(2-chlorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
- (E)-2-cyano-N-[2-(2-bromophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
- (E)-2-cyano-N-[2-(2-iodophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-28-18-12-10-16(11-13-18)14-17(15-25)23(27)26-20-7-3-5-9-22(20)29-21-8-4-2-6-19(21)24/h2-14H,1H3,(H,26,27)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCIZMTTQCJSF-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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